An In-depth Technical Guide to the Physicochemical Properties of 5-Amino-4,5-dihydro-3H-pyrazol-3-one
An In-depth Technical Guide to the Physicochemical Properties of 5-Amino-4,5-dihydro-3H-pyrazol-3-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Amino-4,5-dihydro-3H-pyrazol-3-one, a pivotal heterocyclic scaffold, serves as a versatile building block in the synthesis of a multitude of biologically active compounds. Its unique structural arrangement, featuring both nucleophilic and electrophilic centers, underpins its reactivity and broad utility in medicinal chemistry and drug discovery.[1][2][3] This guide provides a comprehensive exploration of the core physicochemical properties of this compound, offering field-proven insights and detailed experimental methodologies to empower researchers in their scientific endeavors. The pyrazole nucleus is a key feature in numerous pharmaceuticals, exhibiting a wide range of activities including anti-inflammatory, anticancer, and antimicrobial effects.[2] Understanding the fundamental physicochemical characteristics of 5-Amino-4,5-dihydro-3H-pyrazol-3-one is paramount for its effective utilization in the design and synthesis of novel therapeutic agents.
Core Physicochemical Properties
A thorough understanding of a molecule's physicochemical properties is the bedrock of successful drug development, influencing everything from reaction kinetics to bioavailability. This section details the key parameters of 5-Amino-4,5-dihydro-3H-pyrazol-3-one.
Molecular Structure and Weight
The foundational attributes of any chemical entity are its structure and molecular weight. These parameters are crucial for stoichiometric calculations in synthesis and for interpretation of analytical data.
Quantitative Physicochemical Data
The following table summarizes key physicochemical parameters for 5-Amino-4,5-dihydro-3H-pyrazol-3-one. It is important to note that experimentally determined values for the unsubstituted parent compound are not widely available in the literature. Therefore, some values are computed or are representative of closely related derivatives.
| Property | Value | Source/Comment |
| Melting Point | Not available for parent compound. Substituted derivatives exhibit a wide range of melting points (e.g., 107-220 °C). [5][6] | The melting point is a critical indicator of purity. [7][8] |
| Boiling Point | Decomposes before boiling. | Typical for compounds with strong intermolecular hydrogen bonding. |
| Solubility | Soluble in water and polar organic solvents. [9] | The presence of amino and carbonyl groups facilitates hydrogen bonding with protic solvents. |
| pKa | 8.31 ± 0.70 (Predicted) | This value suggests the compound is a weak base. The amino group is the likely site of protonation. |
Experimental Protocols for Physicochemical Characterization
Scientific integrity demands robust and reproducible experimental methods. This section provides detailed, step-by-step protocols for determining the key physicochemical properties of 5-Amino-4,5-dihydro-3H-pyrazol-3-one and its derivatives.
Melting Point Determination
The melting point is a fundamental property for compound identification and purity assessment. A sharp melting range typically indicates a high degree of purity. [7][8][10][11] Methodology: Capillary Melting Point Method
-
Sample Preparation: Ensure the sample is completely dry and finely powdered to allow for uniform heat transfer. [11]2. Capillary Tube Loading: Introduce a small amount of the powdered sample into a capillary tube, tapping gently to pack the sample to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.
-
Heating:
-
For an unknown compound, perform a rapid initial heating to determine an approximate melting range. [7][8] * Allow the apparatus to cool.
-
For an accurate measurement, heat at a slow, controlled rate (1-2 °C per minute) as the temperature approaches the approximate melting point. 5. Observation and Recording: Record the temperature at which the first liquid droplet appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the compound. [7][10]
-
Caption: Workflow for Melting Point Determination.
Solubility Assessment
Solubility is a critical parameter in drug development, influencing formulation, administration route, and bioavailability. [12] Methodology: Visual and Gravimetric Determination
Part 1: Qualitative Visual Assessment [13][14]
-
Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, methanol, acetone, dichloromethane, hexane).
-
Sample Preparation: Weigh a small, known amount of the compound (e.g., 10 mg) into a series of clear vials.
-
Solvent Addition: Add a measured volume of the first solvent (e.g., 1 mL) to the first vial.
-
Mixing: Agitate the vial vigorously (e.g., vortexing) for a set period (e.g., 1-2 minutes). [13]Gentle heating (e.g., to 37°C) can be applied if the compound does not dissolve at room temperature. [13]5. Observation: Visually inspect the solution for any undissolved solid particles. A clear solution indicates solubility at that concentration.
-
Incremental Solvent Addition: If the compound is not fully dissolved, add incremental volumes of the solvent and repeat the mixing and observation steps to estimate the approximate solubility.
-
Repeat for all solvents.
Part 2: Quantitative Gravimetric Analysis [12]
-
Saturated Solution Preparation: Prepare a saturated solution of the compound in a chosen solvent by adding an excess of the solid to a known volume of the solvent and stirring until equilibrium is reached (no more solid dissolves).
-
Filtration: Filter the saturated solution to remove any undissolved solid.
-
Aliquoting: Accurately pipette a known volume of the clear filtrate into a pre-weighed, dry container (e.g., an evaporating dish).
-
Solvent Evaporation: Carefully evaporate the solvent from the filtrate using a gentle heat source (e.g., a steam bath or a rotary evaporator).
-
Drying and Weighing: Dry the container with the solid residue to a constant weight in an oven.
-
Calculation: The solubility can be calculated as the mass of the dissolved solid per volume of the solvent. [12]
Caption: Workflow for Solubility Determination.
pKa Determination
The acid dissociation constant (pKa) is a measure of the acidity or basicity of a compound in solution. It is a critical parameter for predicting the ionization state of a drug at physiological pH, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. [15] Methodology: Potentiometric Titration [16][17]
-
Solution Preparation: Prepare a standard solution of the compound in water or a suitable co-solvent if solubility is low. [16]The concentration should be sufficient for accurate pH measurement (typically ≥ 10⁻⁴ M). [16]2. Apparatus Setup: Calibrate a pH meter using standard buffer solutions. Place the solution of the compound in a beaker with a magnetic stirrer and immerse the pH electrode.
-
Titration:
-
For a basic compound like 5-Amino-4,5-dihydro-3H-pyrazol-3-one, titrate with a standardized solution of a strong acid (e.g., HCl).
-
Add the titrant in small, precise increments, recording the pH after each addition.
-
-
Data Analysis:
-
Plot the pH of the solution as a function of the volume of titrant added.
-
The equivalence point is the point of maximum slope on the titration curve.
-
The pKa is equal to the pH at the half-equivalence point. [17]
-
Caption: Workflow for pKa Determination by Potentiometric Titration.
Spectroscopic and Spectrometric Data
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. For 5-Amino-4,5-dihydro-3H-pyrazol-3-one and its derivatives, characteristic absorption bands are expected for the N-H, C=O, and C=N bonds. [5]
-
N-H stretching: Typically observed in the range of 3200-3500 cm⁻¹. The amino group (NH₂) may show two distinct bands in this region.
-
C=O stretching: The carbonyl group of the pyrazolone ring usually exhibits a strong absorption band between 1650-1700 cm⁻¹.
-
C=N stretching: This bond in the pyrazole ring will likely show an absorption in the 1600-1650 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
-
¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons and their connectivity. The chemical shifts of the protons on the pyrazole ring and the amino group would be characteristic.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbon, the carbons of the pyrazole ring, and any substituent carbons. [18][19][20][21]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. The mass spectrum of 5-Amino-4,5-dihydro-3H-pyrazol-3-one would show a molecular ion peak corresponding to its molecular weight. [4][22]
Reactivity and Applications in Drug Development
The chemical reactivity of 5-Amino-4,5-dihydro-3H-pyrazol-3-one is governed by the interplay of its functional groups. The amino group is nucleophilic and can react with various electrophiles. The pyrazolone ring itself can undergo various transformations, making it a valuable synthon for the construction of more complex heterocyclic systems. [2][3]
Role as a Pharmacophore
The 5-aminopyrazole moiety is recognized as a privileged scaffold in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds. [23][24]It serves as a key pharmacophore in the design of various therapeutic agents, including:
-
Kinase Inhibitors: The 5-aminopyrazole core has been successfully incorporated into inhibitors of various kinases, which are important targets in cancer therapy. [25][26]* Anti-inflammatory Agents: Derivatives of 5-aminopyrazolone have shown potent anti-inflammatory activity.
-
Antimicrobial Agents: The pyrazole scaffold is present in a number of compounds with antibacterial and antifungal properties. [24] The versatility of the 5-aminopyrazole scaffold allows for the introduction of various substituents at different positions, enabling the fine-tuning of the molecule's pharmacological properties. This makes it an attractive starting point for lead optimization in drug discovery programs. [1]
Caption: Role of 5-Amino-4,5-dihydro-3H-pyrazol-3-one in Drug Development.
Safety and Handling
As with any chemical substance, proper safety precautions must be observed when handling 5-Amino-4,5-dihydro-3H-pyrazol-3-one and its derivatives. It is essential to consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, storage, and disposal.
General Safety Recommendations:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area, such as a fume hood, to avoid inhalation of dust or vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.
Conclusion
5-Amino-4,5-dihydro-3H-pyrazol-3-one is a cornerstone molecule in the field of medicinal chemistry. Its rich reactivity and the biological significance of its derivatives underscore the importance of a thorough understanding of its physicochemical properties. This guide has provided a detailed overview of these properties, along with robust experimental protocols for their determination. By leveraging this knowledge, researchers can more effectively utilize this valuable scaffold in the design and synthesis of the next generation of therapeutic agents. The continued exploration of the chemical space around the 5-aminopyrazole core promises to yield novel compounds with significant therapeutic potential.
References
-
Determination of the melting point. (n.d.). Retrieved from [Link]
- Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76.
-
Melting point determination. (n.d.). Retrieved from [Link]
- Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (2021). RSC Advances, 11(34), 20958-20967.
-
ICCVAM. (2003). Test Method Protocol for Solubility Determination. Retrieved from [Link]
-
Melting point determination. (n.d.). SSERC. Retrieved from [Link]
-
European Union Reference Laboratory for Alternatives to Animal Testing. (2021). STANDARD OPERATING PROCEDURE for solubility testing, used in the thyroperoxidase (TPO) inhibition assay based on oxidation of Amplex UltraRed (AUR-TPO), version 2.0. Retrieved from [Link]
-
AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]
-
Determination of Melting Point. (n.d.). Clarion University. Retrieved from [Link]
-
DETERMINATION OF MELTING POINTS. (n.d.). Retrieved from [Link]
- Kumar, V., & Green, R. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 14, 234-263.
- Elmaati, T. M. A. (2009). Recent developments in aminopyrazole chemistry. ARKIVOC, 2009(i), 198-250.
-
World Health Organization. (2015). Annex 4: Guidance on the design and conduct of equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. Retrieved from [Link]
- Sahu, P. K., & Mishra, A. (2020). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences, 2(1), 1-5.
- Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (2015). RSC Advances, 5(11), 8193-8200.
- Gmeiner, P., et al. (2005). Pharmacophore-guided drug discovery investigations leading to bioactive 5-aminotetrahydropyrazolopyridines. Implications for the binding mode of heterocyclic dopamine D3 receptor agonists. Journal of Medicinal Chemistry, 48(18), 5823-5833.
- Synthesis of novel 5-methyl pyrazol-3-one derivatives and their in vitro cytotoxic evaluation. (2017). Medicinal Chemistry Research, 26(10), 2419-2430.
-
ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
- Goldstein, D. M., et al. (2006). Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase. Journal of Medicinal Chemistry, 49(5), 1562-1575.
- Ibrar, A., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3763.
- Dolzhenko, A. V. (2017). 5-AMINOTETRAZOLE AS A BUILDING BLOCK FOR MULTICOMPONENT REACTIONS (REVIEW). Chemistry of Heterocyclic Compounds, 53(6/7), 647-658.
- Nakanishi, T., et al. (2016). Discovery of [5-Amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone (CH5183284/Debio 1347), An Orally Available and Selective Fibroblast Growth Factor Receptor (FGFR) Inhibitor. Journal of Medicinal Chemistry, 59(23), 10586-10600.
-
PubChem. (n.d.). 3-Amino-5-hydroxypyrazole. Retrieved from [Link]
- Chern, J., et al. (2017). One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. Molecules, 22(5), 803.
- 2,4-Diamino-5-(5-amino-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile. (2020). Molbank, 2020(2), M1131.
- De Witte, P. A., et al. (2013). Development of Methods for the Determination of pKa Values. Journal of Pharmaceutical and Biomedical Analysis, 72, 129-140.
- 1H and 13C NMR study of perdeuterated pyrazoles. (2003). Magnetic Resonance in Chemistry, 41(4), 291-294.
- 1HNMR δ values for. (2012). The Royal Society of Chemistry.
- Complete assignment of 1h- and 13c-nmr spectra of anthranilic acid and its hydroxy derivatives and salicylic acid and its amino. (2014). Journal of the Serbian Chemical Society, 79(11), 1365-1374.
- FTIR spectrum of 3-amino-5-hydroxyl-4 phenylazo-1H-pyrazole compound III. (2014).
- Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13C NMR Spectroscopy. (2004). Magnetic Resonance in Chemistry, 42(10), 875-879.
-
NIST. (n.d.). 3-Amino-1-phenyl-2-pyrazolin-5-one. Retrieved from [Link]
- GNPS Library Spectrum CCMSLIB00004700560. (2018). GNPS.
- Synthesis and preliminary evaluation of brominated 5-methyl-2,4-dihydropyrazol-3-one and its derivatives as cytotoxic agents. (2017).
- 5-amino pyrazol-3-ol. (n.d.). Sigma-Aldrich.
Sources
- 1. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules [scirp.org]
- 2. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arkat-usa.org [arkat-usa.org]
- 4. 3-Amino-5-hydroxypyrazole | C3H5N3O | CID 96221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. almaaqal.edu.iq [almaaqal.edu.iq]
- 8. SSERC | Melting point determination [sserc.org.uk]
- 9. researchgate.net [researchgate.net]
- 10. pennwest.edu [pennwest.edu]
- 11. uomus.edu.iq [uomus.edu.iq]
- 12. pharmajournal.net [pharmajournal.net]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 15. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 16. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. researchgate.net [researchgate.net]
- 19. rsc.org [rsc.org]
- 20. scispace.com [scispace.com]
- 21. researchgate.net [researchgate.net]
- 22. 3-Amino-1-phenyl-2-pyrazolin-5-one [webbook.nist.gov]
- 23. Pharmacophore-guided drug discovery investigations leading to bioactive 5-aminotetrahydropyrazolopyridines. Implications for the binding mode of heterocyclic dopamine D3 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Discovery of [5-Amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone (CH5183284/Debio 1347), An Orally Available and Selective Fibroblast Growth Factor Receptor (FGFR) Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
